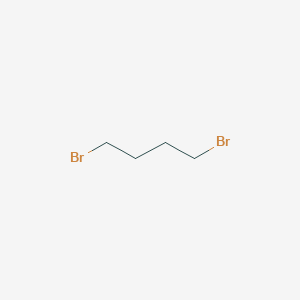
1,4-Dibromobutane
Vue d'ensemble
Description
1,4-Dibromobutane (1,4-DBB) is an organic compound with the chemical formula C4H8Br2. It is a colorless, volatile liquid with a strong odor. 1,4-DBB is used in a variety of applications, including as a solvent for organic synthesis, as a flame retardant, and as a fuel additive. It is also used in the production of polymers, plastics, and paints.
Applications De Recherche Scientifique
- Le 1,4-Dibromobutane peut réagir avec le poly(2-vinylpyridine) atactique pour former un ordre moléculaire tridimensionnel à longue portée dans les chaînes de polymères . Les chercheurs explorent son potentiel en tant qu'agent de réticulation dans la synthèse de polymères et l'ingénierie des matériaux.
- Les scientifiques utilisent le this compound pour étudier le métabolisme des halopropanes, en particulier le 1,3-dichloropropane et le 2,2-dichloropropane . Comprendre leurs voies métaboliques est essentiel pour évaluer leur impact environnemental et leur toxicité potentielle.
- Des chercheurs ont utilisé le this compound comme réactif lors de la synthèse de complexes macrocycliques diazadioxa oxovanadium(IV) . Ces complexes jouent un rôle en chimie de coordination et en catalyse.
Chimie des polymères et science des matériaux
Études métaboliques
Chimie de coordination
Safety and Hazards
1,4-Dibromobutane is toxic if swallowed and causes skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
1,4-Dibromobutane is an organic compound that is primarily used as an intermediate in the synthesis of active pharmaceutical ingredients and other organic compounds
Mode of Action
The mode of action of this compound is largely dependent on the specific chemical reaction it is involved in. For instance, it can react with atactic poly (2-vinylpyridine) to form long-range 3D molecular ordering in polymer chains . It can also be used in the synthesis of diazadioxa oxovanadium (IV) macrocyclic complexes .
Result of Action
The molecular and cellular effects of this compound are largely determined by the specific reactions it participates in. For example, its reaction with atactic poly (2-vinylpyridine) leads to the formation of long-range 3D molecular ordering in polymer chains . This could potentially influence the properties of the resulting polymer material.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For example, its reaction with atactic poly (2-vinylpyridine) is likely to be influenced by the reaction conditions, such as temperature and the concentration of the reactants .
Analyse Biochimique
Biochemical Properties
It is known that 1,4-Dibromobutane can react with amines to form secondary amines, which can further react to form quaternary ammonium salts . This suggests that this compound may interact with enzymes, proteins, and other biomolecules that contain amine groups.
Cellular Effects
It is known that halogenated hydrocarbons can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound can react with amines to form secondary amines, suggesting that it may bind to biomolecules containing amine groups
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 63-65 °C/6 mmHg and a melting point of -20 °C . This suggests that it is stable under normal laboratory conditions .
Metabolic Pathways
It is known that this compound was used to investigate the metabolism of two halopropanes: 1,3-dichloropropane and 2,2-dichloropropane . This suggests that this compound may be involved in similar metabolic pathways.
Transport and Distribution
It is known that this compound is a lipophilic compound , suggesting that it may be transported and distributed within cells and tissues via lipophilic pathways.
Subcellular Localization
Given its lipophilic nature , it may localize to lipid-rich areas of the cell, such as the cell membrane or lipid droplets.
Propriétés
IUPAC Name |
1,4-dibromobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTHEAFYOOPTTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044364 | |
| Record name | 1,4-Dibromobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |
| Record name | 1,4-Dibromobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19272 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
110-52-1 | |
| Record name | 1,4-Dibromobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dibromobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-DIBROMOBUTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 1,4-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Dibromobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dibromobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DIBROMOBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G49PHR6JFU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,4-dibromobutane?
A1: this compound has the molecular formula C4H8Br2 and a molecular weight of 215.92 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers commonly employ Raman and infrared spectroscopy to analyze this compound. These techniques provide insights into the vibrational modes of the molecule, aiding in structural elucidation and identification of isomers. []
Q3: What is the significance of rotational isomerism in this compound?
A3: this compound exhibits rotational isomerism, meaning it can exist in different conformations due to rotation around its single bonds. Studies utilizing Raman and infrared spectroscopy have revealed the presence of specific isomers (gauche-trans-gauche) in the crystalline state, highlighting the impact of conformation on the compound's physical and chemical properties. []
Q4: How does this compound react with nucleophiles?
A4: this compound readily undergoes nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophilic species. This reactivity stems from the electrophilic nature of the carbon atoms bonded to bromine, making it a versatile building block in organic synthesis. For instance, it reacts with potassium malate or tartrate to produce polyesters with pendant hydroxyl side groups. []
Q5: How is this compound utilized in polymer chemistry?
A5: this compound serves as a crosslinking agent in polymer synthesis. It can bridge polymer chains, enhancing mechanical strength and stability. This application is evident in its use for crosslinking poly(4-vinylpyridine) resins [] and in the creation of ether-free anion exchange membranes by crosslinking poly(bis-alkylimidazolium) ionenes. []
Q6: Can you elaborate on the use of this compound in synthesizing macrocyclic compounds?
A6: this compound plays a crucial role in the synthesis of macrocyclic oligopolyethers. By reacting with conformationally flexible diols, such as 1-(4-hydroxy-4′-biphenyl)-2-(4-hydroxyphenyl)butane (TPB), this compound enables the formation of cyclic structures, yielding compounds with intriguing mesomorphic properties. []
Q7: How does this compound contribute to the synthesis of heterocyclic compounds?
A7: this compound acts as a key reagent in synthesizing various heterocyclic systems. It facilitates the formation of tricyclic guanine derivatives by reacting with 9-substituted guanine derivatives. [] Moreover, it plays a vital role in constructing bis(2-S-alkylpyridines) and bis(3-aminothieno[2,3-b]pyridines) incorporating the 1,3-diarylpyrazole moiety. []
Q8: Describe the role of this compound in synthesizing ionic liquids.
A8: this compound is a crucial reagent in synthesizing bivalent ionic liquids. When reacted with two molecules of N-heterocyclic compounds, such as morpholine, piperidine, and pyridine, it forms ionic liquids with unique properties suitable for various chemical applications. []
Q9: How is this compound used in the synthesis of pharmaceutical intermediates?
A9: this compound is a valuable reagent in preparing pharmaceutical intermediates. For example, it reacts with benzene to produce 4-phenylbromobutane, which is further converted to p-phenylbutoxy benzoic acid, a key intermediate in the synthesis of the anti-asthmatic drug pranlukast. []
Q10: What are the major metabolic pathways of this compound in rats?
A10: In rats, this compound undergoes significant biotransformation, primarily through glutathione conjugation. This process leads to the formation of two stable sulfur-containing metabolites: tetrahydrothiophene and 3-hydroxysulfolane. [] These metabolites are excreted in urine, highlighting the body's detoxification mechanism for this compound.
Q11: What is the significance of glutathione conjugation in the metabolism of this compound?
A11: Glutathione conjugation plays a crucial role in detoxifying this compound. This metabolic pathway facilitates the conversion of the compound into more water-soluble and excretable metabolites, ultimately reducing its potential toxicity. []
Q12: How does this compound interact with pillar[5]arenes in supramolecular chemistry?
A12: this compound acts as a guest molecule, forming inclusion complexes with triflate-functionalized pillar[5]arenes. The guest molecule is held within the pillar[5]arene cavity by a combination of C–H⋯π and C–H⋯O interactions. These interactions, along with various non-bonding interactions between adjacent pillararene rims, contribute to the formation of supramolecular networks. []
Q13: What is the role of this compound in preparing stabilized nanoparticles?
A13: this compound is employed to stabilize polymeric micelles by crosslinking the core of the micelles formed in selective solvents. For instance, in a study using polystyrene-block-poly(4-vinylpyridine), this compound crosslinked the P4VP blocks, creating stable nanoparticles even at high concentrations. []
Q14: How does this compound contribute to the development of dual-responsive polypseudorotaxanes?
A14: this compound acts as a competitive guest molecule in the formation of dual-responsive polypseudorotaxanes based on polyethylene-block-poly(ethylene glycol) (PE-b-PEG) and 1,4-diethoxypillar[5]arene (DEP5A). By selectively binding to the cavity of DEP5A, this compound can disrupt the polypseudorotaxane structure, leading to a change in its properties. This competition-driven disassembly renders these polypseudorotaxanes responsive to both temperature and the presence of specific guest molecules. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




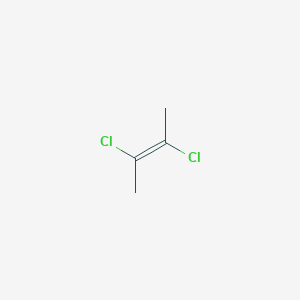
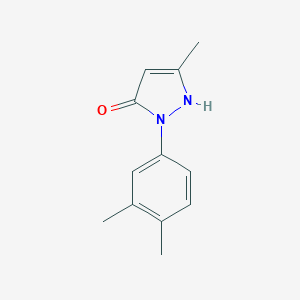
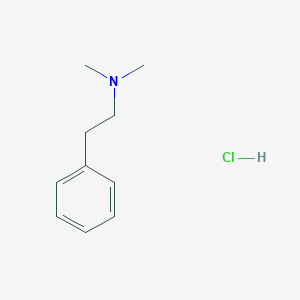

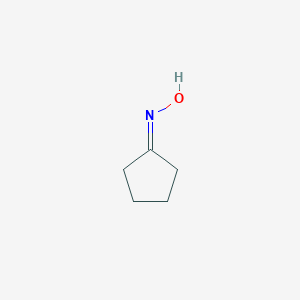
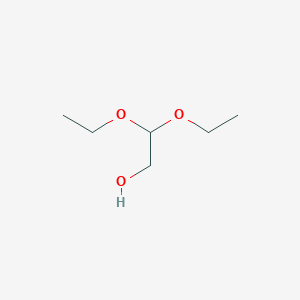

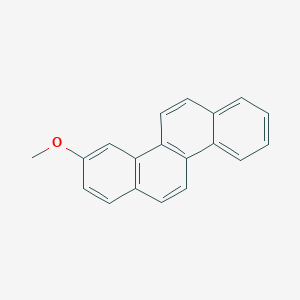

![3-Hydroxybenz[a]anthracene](/img/structure/B41569.png)
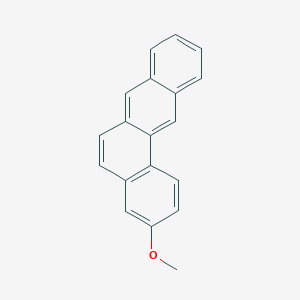

![2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5R,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B41574.png)